molecular formula C13H11ClN2OS B1451957 6-chloro-N-(2-furylmethyl)-4-methyl-1,3-benzothiazol-2-amine CAS No. 1177346-53-0

6-chloro-N-(2-furylmethyl)-4-methyl-1,3-benzothiazol-2-amine

Cat. No. B1451957
M. Wt: 278.76 g/mol
InChI Key: ZBMQMBZZVCGATL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-N-(2-furylmethyl)-4-methyl-1,3-benzothiazol-2-amine, abbreviated as 6-Cl-FMMBT, is an organic compound belonging to the benzothiazole class of compounds. It is widely used in scientific research, as it has a wide range of applications in the synthesis and study of pharmaceuticals, pesticides, and other organic compounds. Its unique chemical structure makes it useful in a range of experiments, and its low cost makes it an attractive option for research.

Scientific Research Applications

Physical Work Capacity Enhancement

A study by Цублова et al. (2015) synthesized new derivatives of 2-animo-6-ethoxybenzothiazole, including a compound similar to 6-chloro-N-(2-furylmethyl)-4-methyl-1,3-benzothiazol-2-amine. These substances enhanced physical performance in mice, suggesting potential applications in developing drugs to improve physical work capacity (Цублова et al., 2015).

Biological and Pharmacological Activities

Hunasnalkar et al. (2010) and Chidrawar (2016) indicated that benzothiazole derivatives, including structures similar to the compound , exhibit various pharmacological and biological activities. These activities include anti-inflammatory and anti-bacterial properties, highlighting the compound's potential in therapeutic applications (Hunasnalkar et al., 2010); (Chidrawar, 2016).

Synthesis and Characterization

Dushamov et al. (2020) and Chavan et al. (2007) have conducted research on the synthesis and characterization of benzothiazole derivatives. These studies contribute to understanding the chemical properties and potential reactivity of compounds like 6-chloro-N-(2-furylmethyl)-4-methyl-1,3-benzothiazol-2-amine, which is crucial for their application in scientific research (Dushamov et al., 2020); (Chavan et al., 2007).

Antimicrobial Activity

Altalbawy (2013) investigated benzothiazole derivatives for antimicrobial activity. This study supports the potential use of compounds like 6-chloro-N-(2-furylmethyl)-4-methyl-1,3-benzothiazol-2-amine in the development of new antimicrobial agents (Altalbawy, 2013).

Anti-inflammatory Applications

Research by Srivastav et al. (2009) focused on the synthesis of novel benzothiazole derivatives with anti-inflammatory properties. This research highlights the potential application of similar compounds in treating inflammation-related conditions (Srivastav et al., 2009).

Synthesis and Chemical Reactions

Pingle et al. (2006) conducted studies on the synthesis and reactions of benzothiazole derivatives. These studies provide insight into the chemical behavior and potential applications of 6-chloro-N-(2-furylmethyl)-4-methyl-1,3-benzothiazol-2-amine in various chemical reactions (Pingle et al., 2006).

properties

IUPAC Name

6-chloro-N-(furan-2-ylmethyl)-4-methyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2OS/c1-8-5-9(14)6-11-12(8)16-13(18-11)15-7-10-3-2-4-17-10/h2-6H,7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBMQMBZZVCGATL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)NCC3=CC=CO3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-(2-furylmethyl)-4-methyl-1,3-benzothiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-N-(2-furylmethyl)-4-methyl-1,3-benzothiazol-2-amine
Reactant of Route 2
Reactant of Route 2
6-chloro-N-(2-furylmethyl)-4-methyl-1,3-benzothiazol-2-amine
Reactant of Route 3
Reactant of Route 3
6-chloro-N-(2-furylmethyl)-4-methyl-1,3-benzothiazol-2-amine
Reactant of Route 4
Reactant of Route 4
6-chloro-N-(2-furylmethyl)-4-methyl-1,3-benzothiazol-2-amine
Reactant of Route 5
Reactant of Route 5
6-chloro-N-(2-furylmethyl)-4-methyl-1,3-benzothiazol-2-amine
Reactant of Route 6
6-chloro-N-(2-furylmethyl)-4-methyl-1,3-benzothiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.